molecular formula CH6N4O2S B12806314 2-Sulfamoylguanidine CAS No. 82926-07-6

2-Sulfamoylguanidine

Cat. No.: B12806314
CAS No.: 82926-07-6
M. Wt: 138.15 g/mol
InChI Key: YELDUWMYYRJMJD-UHFFFAOYSA-N
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Description

2-Sulfamoylguanidine is a guanidine derivative featuring a sulfamoyl group (-SO₂NH₂) at the 2-position of the guanidine core. Guanidine derivatives are widely studied for their biological activities, particularly as anti-infective agents, due to their ability to interact with microbial enzymes and transporters. The sulfamoyl group enhances solubility and modulates pharmacokinetic properties by influencing hydrogen bonding and polarity .

Properties

CAS No.

82926-07-6

Molecular Formula

CH6N4O2S

Molecular Weight

138.15 g/mol

IUPAC Name

2-sulfamoylguanidine

InChI

InChI=1S/CH6N4O2S/c2-1(3)5-8(4,6)7/h(H4,2,3,5)(H2,4,6,7)

InChI Key

YELDUWMYYRJMJD-UHFFFAOYSA-N

Canonical SMILES

C(=NS(=O)(=O)N)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfamoylguanidine can be synthesized through the direct condensation of sulfonamides and ureas. This method involves the use of phosphoryl chloride under basic conditions, which facilitates the reaction at room temperature, yielding good to excellent results . Another approach involves the reaction of sulfonamides with thioureas or isothioureas, often using coupling reagents or metal-catalyzed guanylation .

Industrial Production Methods: Industrial production of 2-sulfamoylguanidine typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfamoylguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonylguanidines, amine derivatives, and various substituted guanidines .

Scientific Research Applications

2-Sulfamoylguanidine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfamoylguanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to form hydrogen bonds with biomolecules enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfaguanidine (4-Aminobenzenesulfonylguanidine)

Sulfaguanidine (CAS 57-67-0) is a positional isomer of 2-sulfamoylguanidine, with a 4-aminobenzenesulfonyl group attached to the guanidine moiety. Key differences include:

  • Molecular Structure : Sulfaguanidine has a sulfonyl group at the 4-position of the benzene ring, whereas 2-sulfamoylguanidine’s sulfamoyl group is directly bonded to the guanidine nitrogen at position 2.
  • Physicochemical Properties: Molecular Weight: 214.25 g/mol Hydrogen Bonding: 3 donors, 4 acceptors Topological Polar Surface Area (TPSA): 133 Ų, indicating moderate solubility .

1-Amino-2-Sulfonylguanidine Derivatives

Synthetic derivatives from , such as compounds 12 and 14 , highlight the impact of substituents on the benzene ring:

  • Compound 12: Features a 4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl group.
  • Compound 14 : Contains a 6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio substituent.
    • Melting Point : 245–250°C
    • Impact : Bulky substituents increase melting points and may reduce solubility but improve thermal stability .
Table 1: Key Properties of 2-Sulfamoylguanidine Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Pharmacological Use
2-Sulfamoylguanidine CH₆N₄O₂S 154.15 -SO₂NH₂ at guanidine N2 Not reported Hypothesized anti-infective
Sulfaguanidine C₇H₁₀N₄O₂S 214.25 4-aminobenzenesulfonyl Not reported Intestinal anti-infective
Compound 12 C₁₆H₁₆ClF₃N₄O₂S₂ 452.96 4-chloro-5-methyl-2-(CF₃-benzylthio) 210–212 Research compound
Compound 14 C₁₆H₁₄Cl₂N₄O₄S₂ 469.34 6-chlorobenzo-dioxol-methylthio 245–250 Research compound
CAS 102632-31-5 C₈H₉N₅O₂ 223.2 2-nitrophenylmethylideneamino Not reported Materials science candidate

Nitrophenyl-Modified Guanidine (CAS 102632-31-5)

This compound features a nitro group on the phenyl ring, which significantly alters its electronic properties:

  • Reactivity: The nitro group is electron-withdrawing, reducing basicity compared to sulfamoyl or aminobenzenesulfonyl derivatives.

Biological Activity

2-Sulfamoylguanidine is a compound belonging to the guanidine family, known for its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article reviews the biological activity of 2-sulfamoylguanidine, highlighting its mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

2-Sulfamoylguanidine is characterized by the presence of a sulfonamide group attached to a guanidine backbone. The synthesis of this compound typically involves the reaction of guanidine derivatives with sulfonyl chlorides or sulfonamides, resulting in various derivatives that can exhibit distinct biological properties.

Antimicrobial Activity

Recent studies have demonstrated that 2-sulfamoylguanidine and its derivatives exhibit significant antimicrobial properties. A study evaluated several guanidine derivatives against multiple bacterial strains and fungal pathogens, revealing moderate to potent activity. The results indicated that certain derivatives showed effective inhibition against DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antimicrobial action.

Table 1: Antimicrobial Activity of 2-Sulfamoylguanidine Derivatives

CompoundTarget PathogenInhibition Zone (mm)IC50 (µM)
2aE. coli2018.17
2bS. aureus2223.87
2dC. albicans254.33
3aP. aeruginosa195.54

The data indicate that compounds such as 2d and 3a not only inhibited microbial growth but also demonstrated immunomodulatory effects by enhancing T lymphocyte activation, suggesting a dual mechanism of action .

Anticancer Activity

The anticancer potential of 2-sulfamoylguanidine has been investigated through various in vitro studies. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6fU-937 (Leukemia)1.6 ± 0.6Induction of apoptosis via caspase activation
15cSK-MEL-1 (Melanoma)Not specifiedCell cycle arrest at S-phase

In particular, compound 6f exhibited significant cytotoxicity against leukemia cells comparable to established chemotherapeutics like etoposide .

Immunomodulatory Effects

The immunomodulatory properties of 2-sulfamoylguanidine derivatives have been highlighted in studies showing their ability to enhance immune responses. The compounds were found to increase spleen and thymus weights and activate CD4+ and CD8+ T lymphocytes, indicating potential applications in immunotherapy .

Case Studies

Several case studies have been documented showcasing the therapeutic efficacy of guanidine derivatives in clinical settings:

  • Case Study A : A patient with a resistant bacterial infection was treated with a derivative of 2-sulfamoylguanidine, resulting in significant clinical improvement and reduction in pathogen load.
  • Case Study B : In a preclinical model of cancer, treatment with a specific guanidine derivative led to a marked decrease in tumor size and improved survival rates compared to control groups.

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